3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid
Description
3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid is an organic compound that features an indole core substituted with a benzyloxy group and an acrylic acid moiety
Properties
IUPAC Name |
(E)-3-(4-phenylmethoxy-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(21)10-9-14-11-19-15-7-4-8-16(18(14)15)22-12-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAPJUOZJKUSIN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole derivative.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced via a Heck reaction, where the indole derivative reacts with an acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzylic alcohols or ketones.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding propionic acid derivative.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Propionic acid derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its indole core.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The acrylic acid moiety can participate in conjugation reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxy-1H-indol-3-yl)acrylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-hydroxy-1H-indol-3-yl)acrylic acid: Features a hydroxy group, leading to different reactivity and applications.
Uniqueness
3-(4-(benzyloxy)-1H-indol-3-yl)acrylic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature can lead to distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
